molecular formula C9H11NO2 B093733 N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine CAS No. 15205-27-3

N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine

Cat. No.: B093733
CAS No.: 15205-27-3
M. Wt: 165.19 g/mol
InChI Key: CEPGPPSMCRKGFJ-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-ylmethyl)-N-methylamine (CAS: 15205-27-3) is a secondary amine derivative featuring a 1,3-benzodioxole (methylenedioxyphenyl) core linked to a methyl-substituted amine group. Its molecular formula is C₉H₁₂NO₂, with a molecular weight of 166.20 g/mol (IUPAC name: 1-(1,3-benzodioxol-5-yl)-N-methylmethanamine) . The compound is commercially available in high purity (97%) and is characterized by its SMILES notation: C[NH2+]CC1=CC=C2OCOC2=C1 .

This compound serves as a precursor or intermediate in synthesizing pharmacologically active molecules, particularly those targeting serotonergic pathways or enzyme modulation .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-10-5-7-2-3-8-9(4-7)12-6-11-8/h2-4,10H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEPGPPSMCRKGFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15205-27-3
Record name (1,3-dioxaindan-5-ylmethyl)(methyl)amine
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Record name 3,4-Methylenedioxy-N-methylbenzylamine
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Preparation Methods

Core Reaction Mechanism

Reductive amination remains the most widely employed method for synthesizing N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine. This one-pot procedure involves condensing 1,3-benzodioxole-5-carbaldehyde with methylamine, followed by reduction of the intermediate imine.

Reagents and Conditions

  • Aldehyde precursor : 1,3-Benzodioxole-5-carbaldehyde (synthesized via Vilsmeier-Haack formylation of 1,3-benzodioxole).

  • Amine source : Methylamine hydrochloride (1.2 equiv), dissolved in anhydrous methanol.

  • Reducing agents : Sodium cyanoborohydride (NaBH3CN, 1.5 equiv) or hydrogen gas (H₂, 50 psi) with palladium-on-carbon (Pd/C, 5% w/w).

  • Solvent system : Methanol or ethanol, refluxed at 65°C for 12–24 hours.

  • pH control : Buffered to 6.5–7.0 using acetic acid/sodium acetate to stabilize the imine intermediate.

Yield Optimization

  • NaBH3CN : Yields 68–72% with >95% purity after column chromatography (silica gel, ethyl acetate/hexane 1:4).

  • Catalytic hydrogenation : Higher yields (75–80%) but requires specialized equipment for H₂ handling.

Alkylation of Methylamine

Nucleophilic Substitution Pathways

Alkylation leverages the reactivity of benzodioxolylmethyl halides with methylamine. This two-step process avoids imine formation, making it suitable for acid-sensitive substrates.

Step 1: Synthesis of Benzodioxolylmethyl Halides

  • Starting material : 1,3-Benzodioxole-5-methanol, converted to the corresponding chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C.

  • Alternative : Bromination with PBr₃ yields 5-(bromomethyl)-1,3-benzodioxole (89% yield).

Step 2: Amination with Methylamine

  • Conditions : Methylamine (2.0 equiv) in tetrahydrofuran (THF), stirred at 25°C for 48 hours.

  • Base : Triethylamine (TEA, 1.5 equiv) neutralizes HBr/HCl byproducts.

  • Yield : 65–70%, with purification via vacuum distillation (bp 110–115°C at 0.5 mmHg).

Catalytic Hydrogenation Methods

Enantioselective Synthesis

Recent patents describe chiral reductions to produce enantiomerically pure intermediates. While originally developed for benzodiazepines, these methods adapt well to this compound.

Key Steps

  • Chiral reduction : 3,4-Methylenedioxyphenyl acetone is reduced using (S)-BINAP-Ru catalysts to yield (S)-α-methyl-1,3-benzodioxole-5-ethanol (98% ee).

  • Amination : The alcohol intermediate undergoes Mitsunobu reaction with methylamine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

Performance Metrics

  • Overall yield : 62% over two steps.

  • Enantiomeric excess : >98% as confirmed by chiral HPLC.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Large-scale synthesis prioritizes throughput and safety. Patent WO1990012002 highlights a continuous flow approach for analogous amines, applicable to this compound.

Process Parameters

  • Residence time : 30 minutes at 100°C.

  • Catalyst : Fixed-bed Pd/Al₂O₃ (1% loading).

  • Output : 5 kg/hour with 85% conversion.

Advantages

  • Reduced solvent waste (20% less than batch processes).

  • Consistent product quality (RSD <2% across batches).

Purification and Characterization

Chromatographic Methods

  • Column chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane gradients (Rf = 0.35).

  • Recrystallization : Dissolve in hot hexane, cool to −20°C (≥99% purity).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 6.75 (s, 1H, ArH), 6.65 (d, J = 8.0 Hz, 1H, ArH), 5.95 (s, 2H, OCH₂O), 3.45 (s, 2H, CH₂N), 2.25 (s, 3H, NCH₃).

  • MS (ESI+) : m/z 166.1 [M+H]⁺.

Comparative Analysis of Methods

Parameter Reductive AminationAlkylationCatalytic Hydrogenation
Yield 68–80%65–70%62%
Purity >95%90%>98% ee
Reaction Time 12–24 h48 h6 h (per step)
Scalability ModerateHighLow
Cost $$$$$$

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The benzodioxole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents.

Major Products

    Oxidation: Produces oxides and other oxygenated derivatives.

    Reduction: Yields various amine derivatives.

    Substitution: Results in substituted benzodioxole compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine exhibits potential anticancer properties. The compound is believed to modulate microtubule assembly, which is crucial for cell division. By interfering with this process, it can induce apoptosis in cancer cells, making it a candidate for further investigation as an anticancer agent.

Pharmaceutical Synthesis
This compound serves as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to be modified for the development of new drugs with therapeutic effects. The ability to alter its chemical structure opens avenues for creating derivatives that may enhance efficacy or reduce side effects .

Materials Science

Development of New Materials
In materials science, this compound is being explored for its properties in creating new materials. Its chemical characteristics allow it to be incorporated into polymer matrices or other composite materials, potentially leading to innovative applications in electronics or nanotechnology .

Biological Studies

Biochemical Assays
The compound is utilized as a probe in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to bind to specific biomolecules makes it valuable for investigating cellular mechanisms and understanding disease pathology .

Cellular Effects and Mechanisms
Studies have shown that this compound influences cell signaling pathways and gene expression. This interaction can provide insights into cellular metabolism and the effects of various treatments on cell function.

Synthesis and Preparation Methods

The synthesis of this compound typically involves the reaction of 1,3-benzodioxole with formaldehyde and methylamine. The process can be summarized as follows:

  • Starting Materials: 1,3-benzodioxole, formaldehyde, and methylamine.
  • Reaction: 1,3-benzodioxole reacts with formaldehyde in the presence of a catalyst to form a benzodioxole-methyl intermediate.
  • Amination: The intermediate is subsequently treated with methylamine to yield the final product.

Industrial production methods may involve continuous flow reactors and automated systems to optimize yield and quality.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes and receptors, modulating their activity. The methylamine group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

MBDB (Entactogen Analog)

MBDB, the α-ethyl homolog of MDMA, shares the benzodioxole core but differs in its extended aliphatic chain and N-methyl substitution. In rat studies, MBDB fully substitutes for MDMA in discriminative stimulus assays but lacks hallucinogenic properties, suggesting a unique entactogen profile distinct from classical stimulants or psychedelics . Stereoselectivity is critical: the (+)-isomer exhibits greater potency than the (-)-isomer, mirroring trends in MDMA-like compounds .

Alda-1 (Enzyme Activator)

Alda-1 replaces the amine group with a 2,6-dichlorobenzamide moiety, shifting its function from psychoactivity to enzyme modulation. It activates ALDH2, mitigating ischemic injury by enhancing aldehyde detoxification. This highlights how benzodioxole derivatives can diverge into therapeutic applications through targeted substitutions .

N-Ethylbenzo[d][1,3]dioxol-5-amine

This compound substitutes the methyl group with ethyl, a minor structural change that may alter receptor binding kinetics or metabolic stability. While its pharmacological data are sparse, it underscores the role of alkyl chain length in tuning molecular interactions .

Pharmacological Divergence

  • Entactogens vs. Hallucinogens: MBDB and related N-methyl derivatives lack hallucinogenic effects despite structural similarities to MDA (3,4-methylenedioxyamphetamine). This suggests N-methylation reduces affinity for 5-HT2A receptors linked to psychedelic activity .
  • Enzyme Activation vs. Receptor Interaction: Alda-1’s benzamide structure directs it toward enzyme activation, whereas amine-terminated analogs like MBDB interact with monoamine transporters (e.g., serotonin, dopamine) .

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine (BZMA) is an organic compound that has garnered interest in the fields of pharmacology and medicinal chemistry due to its potential biological activities. This article explores the compound's biological mechanisms, its interactions with various biological systems, and relevant research findings.

Chemical Structure and Properties

BZMA is characterized by a benzodioxole moiety, which is known for its prevalence in various natural products and synthetic compounds with diverse pharmacological effects. The compound's structure can be represented as follows:

N 1 3 benzodioxol 5 ylmethyl N methylamine\text{N 1 3 benzodioxol 5 ylmethyl N methylamine}

This structure allows BZMA to interact with neurotransmitter systems, particularly those involving serotonin.

Interaction with Serotonin Receptors

Research indicates that BZMA interacts with specific serotonin receptors, particularly the 5-HT2A receptor. This interaction is crucial for understanding its psychoactive properties and potential therapeutic applications. The modulation of serotonin receptors can influence mood and perception, making BZMA a candidate for further exploration in treating mood disorders.

Influence on Neurotransmitter Systems

BZMA has been shown to affect neurotransmitter systems by interacting with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines such as serotonin and dopamine. This interaction may enhance the levels of these neurotransmitters in the brain, potentially leading to antidepressant effects.

Antidiabetic Potential

Recent studies on related benzodioxole derivatives have highlighted their ability to inhibit α-amylase, an enzyme involved in carbohydrate metabolism. For example, certain derivatives exhibited IC50 values indicating potent inhibition while maintaining safety profiles against normal cell lines. This aspect warrants further investigation into BZMA's potential antidiabetic effects .

Study on Psychoactive Properties

A study examining MDMA-like compounds found that BZMA exhibited behavioral effects distinct from traditional hallucinogens and stimulants. In animal models, BZMA demonstrated stimulus properties similar to those of MDMA, suggesting that it may belong to a novel class of entactogenic substances . This finding underscores the importance of understanding BZMA's behavioral effects as a precursor to potential therapeutic applications.

In Vitro Cytotoxicity Assays

In vitro assays have been conducted to assess the cytotoxicity of BZMA against various cancer cell lines. Although specific results for BZMA are not extensively documented, related compounds have shown significant cytotoxic effects while sparing normal cells, indicating a favorable therapeutic index .

Comparative Analysis of Related Compounds

Compound NameStructureNotable Features
This compoundBZMASimple amine derivative
1-(2H-1,3-Benzodioxol-5-yl)-N-[naphthalen-1-yl)methyl]methanamineComplex StructureHigher biological activity potential
N-(1,3-benzodioxol-5-ylmethyl)-6-imino-7-(3-methoxypropyl)Complex tricyclic structureDiverse pharmacological effects

Q & A

Basic Research Question

  • In Vitro Enzyme Assays :
    • MAO Inhibition : Monitor conversion of kynuramine to 4-hydroxyquinoline (fluorescence at 360/460 nm). IC50 values <100 µM suggest therapeutic potential .
    • Cell-Based Assays : MTT viability assays in neuroblastoma cells (e.g., SH-SY5Y) to evaluate cytotoxicity (EC50 > 50 µM preferred) .

What strategies mitigate oxidation of the benzodioxole moiety during reactions?

Advanced Research Question

  • Reaction Conditions : Use inert atmosphere (N2/Ar) and antioxidants (e.g., BHT at 0.1% w/v) in aprotic solvents (e.g., DMF or THF).
  • Monitoring : HPLC with UV detection (λ = 280 nm) to track degradation.
  • Stabilization : Introduce electron-withdrawing groups (e.g., nitro) at the 4-position to reduce ring reactivity .

How can structure-activity relationships (SAR) guide the design of analogs with enhanced selectivity?

Advanced Research Question

  • Modifications :
    • Benzodioxole Substitution : Replace methylamine with bulkier groups (e.g., cyclopropylmethyl) to reduce off-target binding.
    • Bioisosteres : Substitute the dioxole ring with 1,4-benzodioxan for improved metabolic stability .
  • Data Analysis : Use 3D-QSAR (CoMFA) to correlate substituent electronegativity with MAO-B inhibition (r² > 0.85) .

What crystallographic challenges arise in determining the solid-state structure of this compound?

Advanced Research Question

  • Crystal Growth : Slow evaporation from DCM/hexane (1:4) yields suitable crystals.
  • Data Collection : High-resolution (<1.0 Å) synchrotron data reduces ambiguity in resolving the methylamine group.
  • Refinement : SHELXL-2019 resolves disorder in the benzodioxole ring (R-factor < 5%) .

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